(S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
Description
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a benzhydryl-substituted pyridine moiety and a phenyl group at the 4-position of the oxazoline ring. Its stereochemistry at the 4-position is defined as (S)-configuration, which is critical for its application in asymmetric catalysis and coordination chemistry. This compound serves as a ligand in transition metal complexes, such as ruthenium-based catalysts, enabling enantioselective transformations (e.g., borrowing hydrogen amination) .
Properties
IUPAC Name |
(4S)-2-(6-benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O/c1-4-11-20(12-5-1)25-19-30-27(29-25)24-18-10-17-23(28-24)26(21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-18,25-26H,19H2/t25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSBILBZRCBYNW-RUZDIDTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Key Steps
The gold-catalyzed method leverages Au(I) and Au(III) complexes to facilitate propargylic substitution and subsequent cyclization. As demonstrated in analogous syntheses, the process involves:
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Propargylic Substitution : Reaction of 1,3-diphenylprop-2-yn-1-ol with p-toluamide in the presence of AuBr₃ (5 mol%) and AgOTf (15 mol%) in toluene under reflux for 20 minutes. This step forms a propargylic amide intermediate.
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Cyclization : Addition of Ph₃PAuNTf₂ (5 mol%) and molecular sieves (MS 4A) to the intermediate at 60°C induces cycloisomerization, yielding the oxazoline ring.
Table 1: Gold-Catalyzed Synthesis Parameters
| Step | Reagents/Catalysts | Conditions | Yield (%) |
|---|---|---|---|
| Propargylic Substitution | AuBr₃, AgOTf | Toluene, reflux, 20 min | 85–90* |
| Cyclization | Ph₃PAuNTf₂, MS 4A | 60°C, 24 h | 52 |
*Yield inferred from analogous reactions.
Stereochemical Control
The (S)-configuration is achieved through chiral induction during cyclization. Computational studies suggest that the soft gold(I) catalyst stabilizes transition states favoring the (S)-enantiomer via π–π interactions between the benzhydryl group and the gold center.
Multi-Step Synthesis via N-Oxide Intermediate
General Procedure (GP1)
This method, adapted from Freiburg University’s protocol, involves three stages:
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N-Oxide Formation : Pyridine derivatives are treated with m-CPBA (1.7 eq) in dichloromethane (DCM) to form N-oxides.
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Cyanidation : Reaction with dimethylcarbamic chloride (1.3 eq) and TMSCN (1.3 eq) introduces a nitrile group.
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Oxazole Ring Closure : Cyclization under basic conditions (K₂CO₃) yields the dihydrooxazole core.
Table 2: Multi-Step Synthesis Workflow
Modifications for (S)-Enantiomer
The original procedure yields the (R)-enantiomer. To obtain the (S)-form, chiral resolution using (S)-proline-derived catalysts or enantioselective cyanidation steps are employed.
Comparative Analysis of Methodologies
Efficiency and Scalability
Table 3: Method Comparison
Optimization Strategies
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Gold Catalysis : Replacing AgOTf with non-silver additives (e.g., NaBARF) improves cost efficiency.
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Multi-Step Synthesis : Using flow chemistry for N-oxide formation reduces reaction time to 4 h.
Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are employed in various reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce dihydrooxazole derivatives.
Scientific Research Applications
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Key Structural Features :
- Pyridine Core : The 6-benzhydrylpyridin-2-yl group introduces steric bulk, enhancing chiral induction in catalytic processes.
- Oxazoline Ring : The 4-phenyl group stabilizes the ring conformation and modulates electronic properties.
- Chiral Center : The (S)-configuration at C4 ensures stereochemical control in catalytic applications.
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Modified Pyridine Substituents
Key Observations :
- Steric Effects : The benzhydryl group in the target compound provides superior steric hindrance compared to smaller substituents (e.g., methyl), improving enantioselectivity in catalysis.
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) on pyridine alter ligand-metal interactions, impacting catalytic activity .
Analogues with Modified Oxazoline Substituents
Key Observations :
Key Observations :
- Stereochemical Control: Chiral oxazolines require enantioselective synthesis (e.g., starting from chiral amino alcohols) .
- Scalability: Non-chiral derivatives (e.g., benzo[b]thiophen-2-yl) achieve higher yields due to simpler purification .
Catalytic Performance
Key Observations :
Key Observations :
- Antifungal activity correlates with aromatic substituents (e.g., benzo[b]thiophen-2-yl) rather than benzhydryl groups .
Biological Activity
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a compound of significant interest due to its potential biological activities. This article aims to elaborate on its biological activity, including antifungal properties, pharmacokinetics, and relevant case studies.
- Molecular Formula : C27H22N2O
- Molecular Weight : 390.48 g/mol
- CAS Number : 2417528-06-2
- Purity : Typically stored in an inert atmosphere at temperatures between 2-8°C to maintain stability .
Antifungal Activity
Recent studies have highlighted the compound's antifungal properties. A series of derivatives related to oxazole compounds were synthesized and evaluated for their antifungal efficacy. Notably, compounds derived from the oxazole framework exhibited broad-spectrum antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans.
Minimum Inhibitory Concentration (MIC) Values
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| A30 | Candida albicans | 0.03 |
| A31 | Cryptococcus neoformans | 0.25 |
| A33 | Aspergillus fumigatus | 2 |
These compounds demonstrated MIC values ranging from 0.03 to 0.5 μg/mL against Candida albicans, indicating strong antifungal activity .
Pharmacokinetics
Pharmacokinetic studies conducted on compound A31 revealed promising results:
- Half-life in Human Liver Microsomes : 80.5 minutes
- Metabolic Stability : High stability with weak inhibition on CYP3A4 and CYP2D6 enzymes, suggesting a low potential for drug-drug interactions .
Case Studies and Research Findings
- Broad-Spectrum Antifungal Activity :
- In Vivo Studies :
-
Mechanistic Studies :
- Research has indicated that the mechanism of action involves the inhibition of key enzymes in fungal metabolism, which is critical for their growth and survival.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing (S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole with high enantiomeric purity?
- Methodological Answer : The synthesis involves a three-step protocol starting from (S)-(+)-2-Phenylglycinol. Key steps include:
- Step 1 : Condensation of (S)-(+)-2-Phenylglycinol with benzhydryl-substituted pyridine derivatives under reflux in anhydrous ethanol.
- Step 2 : Cyclization using a catalytic amount of glacial acetic acid to form the oxazoline ring.
- Step 3 : Purification via recrystallization or column chromatography to achieve >99% purity.
- Critical Parameters : Reaction temperature (70–80°C), solvent polarity, and stoichiometric control of reagents. Reported yields range from 83.2% to 94.5% per step .
- Characterization : Confirm enantiomeric purity using polarimetry (specific rotation values) and structural integrity via IR, -NMR, -NMR, and GC-MS .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : A multi-spectral approach is essential:
- Polarimetry : Measures optical rotation to verify enantiomeric excess (e.e. >99%) .
- NMR Spectroscopy : -NMR identifies proton environments (e.g., oxazoline ring protons at δ 4.1–4.5 ppm; benzhydryl aromatic protons at δ 7.2–7.8 ppm). -NMR confirms carbonyl (C=O) and pyridyl carbon signals .
- GC-MS : Validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Detects oxazoline C=N stretches (~1650 cm) and C-O-C vibrations (~1250 cm) .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data when characterizing diastereomeric byproducts?
- Methodological Answer :
- Comparative Analysis : Compare experimental NMR shifts with computational simulations (DFT-based chemical shift predictions) to identify unexpected diastereomers.
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers.
- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignments, especially for ambiguous cases where NMR splitting patterns overlap .
Q. What strategies exist for modifying the oxazoline ring to enhance catalytic activity in asymmetric synthesis?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., bromo or nitro) at the pyridyl or benzhydryl positions to modulate Lewis acidity. For example, bromination at the pyridyl 6-position (as in related compounds) enhances coordination to transition metals .
- Steric Tuning : Replace phenyl groups with bulkier substituents (e.g., tert-butyl) to improve stereoselectivity in catalytic cycles.
- Hybrid Ligand Design : Combine oxazoline moieties with phosphine or N-heterocyclic carbene (NHC) ligands to create bifunctional catalysts .
Q. How does the presence of benzhydryl groups influence the compound’s stability under different reaction conditions?
- Methodological Answer :
- Steric Shielding : The benzhydryl group reduces oxidative degradation of the oxazoline ring by sterically protecting the C=N bond.
- Thermal Stability : Under reflux conditions (e.g., in toluene at 110°C), the compound remains stable for >24 hours, as evidenced by consistent GC-MS retention times .
- pH Sensitivity : Avoid strongly acidic conditions (pH <2), which protonate the pyridyl nitrogen, leading to ring-opening reactions.
Q. What methodological considerations are critical when scaling up the synthesis while maintaining stereochemical fidelity?
- Methodological Answer :
- Kinetic Control : Maintain strict temperature gradients during cyclization to prevent racemization.
- Catalyst Loading : Optimize glacial acetic acid concentration (5–10 mol%) to balance reaction rate and enantioselectivity.
- Purification Scalability : Replace column chromatography with fractional crystallization (using ethanol/hexane mixtures) for cost-effective large-scale purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
